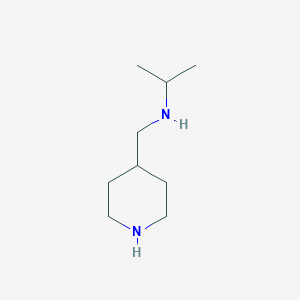

N-(Piperidin-4-ylmethyl)propan-2-amine

説明

N-(Piperidin-4-ylmethyl)propan-2-amine: is an organic compound that features a piperidine ring attached to a propan-2-amine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-ylmethyl)propan-2-amine typically involves the reaction of piperidine with propan-2-amine under specific conditions. One common method is the reductive amination of piperidine with propan-2-one using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of high-pressure hydrogenation reactors and advanced catalysts can further optimize the process .

化学反応の分析

Reductive Amination and Alkylation

N-(Piperidin-4-ylmethyl)propan-2-amine is synthesized via reductive amination, where piperidine reacts with propan-2-one (acetone) under catalytic hydrogenation or sodium borohydride conditions . This method is scalable for industrial production using continuous flow reactors with palladium or iridium catalysts .

Key Reaction:

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the piperidine nitrogen or the alkylamine side chain:

Aromatic Substitution

-

Reacts with halogenated aromatic compounds (e.g., 1,6-dibromopyridine) to form substituted pyridine derivatives .

-

Example: Synthesis of 5-iodo-imidazo[1,2-a]pyrazine via iodization of intermediates .

Aliphatic Substitution

-

The amine group participates in alkylation with chloroacetaldehyde to form imidazo[1,2-a]pyrazine cores .

Coupling Reactions

Palladium-catalyzed coupling reactions are employed to introduce aryl or heteroaryl groups:

Suzuki-Miyaura Coupling

-

Used to synthesize tri-substituted thiophenes (e.g., compound 20 ) via cross-coupling of boronic acids with brominated intermediates .

-

Example:

Buchwald-Hartwig Amination

-

Forms pyrimidin-4-amine derivatives by coupling with bromopyridines .

-

Example: Reaction with 3-bromopyridine yields N-(pyridin-3-yl)-substituted products .

Oxidation

-

Oxidizing agents like m-CPBA convert the amine to N-oxides or nitriles under controlled conditions .

Reduction

Deprotection and Functionalization

-

Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) to regenerate free amines .

-

Example: Deprotection of tert-butyl carbamate groups in intermediates 112 and 129 .

Mechanistic Insights

科学的研究の応用

Scientific Research Applications

The applications of N-(Piperidin-4-ylmethyl)propan-2-amine can be categorized into several domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit inhibitory effects on farnesyltransferase, an enzyme implicated in cancer cell proliferation. For instance, derivatives have shown IC50 values in the nanomolar range against human farnesyltransferase (hFTase), indicating potent anticancer properties .

- Neuropharmacological Effects : This compound has been studied for its ability to modulate neurotransmitter systems, potentially aiding in the treatment of mood disorders. Its interaction with serotonin and dopamine receptors suggests a role in neuropharmacology.

Biological Research

- Enzyme Mechanism Studies : this compound serves as a valuable tool in studying enzyme mechanisms and protein-ligand interactions. Its ability to act as a ligand allows researchers to explore binding affinities and kinetic parameters in various biological systems.

- Histamine Receptor Antagonism : Compounds derived from piperidine structures have been investigated for their antagonistic effects on histamine receptors, which are crucial for understanding allergic reactions and other physiological responses .

Industrial Applications

- Pharmaceutical Development : The compound is utilized in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cancer therapies. Its unique structure allows for the development of novel drug candidates with enhanced efficacy and selectivity .

| Compound Name | Target Enzyme | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | Human Farnesyltransferase | 25 | Anticancer |

| Piperidine Derivative A | Histamine H3 Receptor | 12.5 | Neuropharmacological |

| Piperidine Derivative B | Acetylcholinesterase | 1.537 | Neuropharmacological |

Case Study 1: Farnesyltransferase Inhibition

A study by researchers aimed at developing potent inhibitors of hFTase found that modifications to piperidine-based compounds significantly enhanced their inhibitory activity. The most effective derivative exhibited an IC50 value of 25 nM, demonstrating its potential as an anticancer agent through selective inhibition of oncogenic signaling pathways .

Case Study 2: Neuropharmacological Applications

In exploring the effects of piperidine derivatives on neurotransmitter systems, researchers demonstrated that certain compounds could effectively modulate serotonin levels, leading to improved mood regulation in animal models. This highlights the therapeutic potential of this compound in treating depression and anxiety disorders .

作用機序

The mechanism of action of N-(Piperidin-4-ylmethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

類似化合物との比較

Similar Compounds

- N-(Piperidin-4-ylmethyl)ethanamine

- N-(Piperidin-4-ylmethyl)butan-2-amine

- N-(Piperidin-4-ylmethyl)pentan-2-amine

Uniqueness

N-(Piperidin-4-ylmethyl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .

生物活性

N-(Piperidin-4-ylmethyl)propan-2-amine, a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is CHN, characterized by a piperidine ring substituted with a propan-2-amine group. Its unique structural features contribute to its biological activity, particularly in enzyme interactions and receptor modulation.

This compound acts primarily as a ligand for various receptors and enzymes. The mechanism of action involves:

- Binding Interactions : The compound forms hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity.

- Enzyme Modulation : It has been shown to affect enzymes linked to neurotransmitter uptake, which may contribute to its potential neuroprotective effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings highlight its potential as an antibacterial and antifungal agent, suggesting applications in treating infections caused by resistant strains .

Anticancer Properties

This compound has been evaluated for its antiproliferative effects on various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 0.058 |

| A549 (lung cancer) | 0.035 |

| MDA-MB-231 (breast cancer) | 0.021 |

The compound's ability to inhibit cell growth indicates its potential as an anticancer therapeutic agent .

Case Studies

- Neuroprotective Effects : In a study examining the effects of piperidine derivatives on neurodegenerative diseases, this compound showed promise in inhibiting neurotransmitter uptake, suggesting potential applications in treating conditions like Parkinson's disease .

- Antiviral Activity : The compound was also tested against Hepatitis C virus (HCV), demonstrating effective inhibition during viral replication stages, with EC values around 2.57 μM .

特性

IUPAC Name |

N-(piperidin-4-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11-7-9-3-5-10-6-4-9/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXYUHJYPZVRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634498 | |

| Record name | N-[(Piperidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225475-79-5 | |

| Record name | N-[(Piperidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。